Mipsagargin - 1245732-48-2

Mipsagargin

Catalog Number: EVT-505381
CAS Number: 1245732-48-2
Molecular Formula: C66H100N6O27
Molecular Weight: 1409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mipsagargin has been used in trials studying the treatment of Prostate Cancer, Prostatic Neoplasms, Advanced Solid Tumors, Glioblastoma Multiforme, and Hepatocellular Carcinoma, among others.
Mipsagargin is a soluble, thapsigargin prodrug containing the cytotoxic analog of thapsigargin, 8-O-(12Aminododecanoyl)-8-O debutanoylthapsigargin (12-ADT) linked, via a carboxyl group, to the targeting peptide containing aspartic acid with potential antineoplastic activity. Upon intravenous administration, mipsagargin targets prostate specific membrane antigen (PSMA), a type II membrane carboxypeptidase, which is overexpressed in prostate cancer cells and in the neovasculature of most solid tumors but not in normal blood vessels. Mipsagargin is subsequently converted, through hydrolysis, into the active cytotoxic analog of thapsigargin 12-ADT-Asp. 12-ADT binds to and blocks the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, thereby increasing the concentration of cytosolic calcium which leads to an induction of apoptosis. By preventing nutrient supply to tumor cells, G-202 may be able to inhibit tumor growth. Compared to thapsigargin alone, thapsigargin prodrug G-202 is able to achieve higher concentrations of the active agents at the tumor site while avoiding systemic toxicity.
Classification

Mipsagargin falls under the category of thapsigargin-based prodrugs. It is classified as an anticancer agent specifically targeting tumors that express PSMA, making it a first-in-class therapeutic option for treating advanced solid tumors, particularly prostate cancer .

Synthesis Analysis

The synthesis of mipsagargin involves several steps that couple a PSMA-selective peptide substrate to a cytotoxic analog of thapsigargin. The key steps in its synthesis include:

  1. Starting Materials: The synthesis begins with thapsigargin, which is extracted from Thapsia garganica.
  2. Peptide Coupling: A five-amino-acid masking peptide is synthesized and coupled to the active moiety of thapsigargin. This coupling is designed to ensure that the prodrug remains inactive until it encounters PSMA, which cleaves the peptide.
  3. Purification: The resulting compound undergoes purification processes such as high-performance liquid chromatography to isolate mipsagargin from unreacted starting materials and byproducts.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Mipsagargin has the following chemical structure:

  • Chemical Formula: C₃₃H₅₉N₄O₁₁
  • Structural Components:
    • A thapsigargin backbone
    • An inert masking peptide consisting of five amino acids
    • A terminal aspartate and multiple glutamate residues

The specific arrangement allows for selective cleavage by PSMA, releasing the active cytotoxic component upon interaction with cancer cells .

Chemical Reactions Analysis

Mipsagargin undergoes several key chemical reactions:

  1. Cleavage Reaction: The primary reaction of interest is the enzymatic cleavage by PSMA, which hydrolyzes the peptide bond between the masking peptide and the thapsigargin analog. This reaction activates mipsagargin, allowing it to exert its cytotoxic effects.
  2. Inhibition of SERCA: Once activated, the released compound binds to SERCA, inhibiting its function. This inhibition leads to dysregulation of calcium homeostasis within the cell, triggering apoptotic pathways .
  3. Apoptosis Induction: The increase in intracellular calcium levels activates various apoptotic signaling cascades, leading to cell death .
Mechanism of Action

The mechanism of action for mipsagargin can be summarized in several steps:

  1. Targeting PSMA: Mipsagargin selectively targets cells expressing PSMA, which is predominantly found in prostate cancer cells and neovasculature.
  2. Cleavage Activation: Upon binding to PSMA, the prodrug undergoes proteolytic cleavage, releasing its active form.
  3. SERCA Inhibition: The active moiety inhibits SERCA, causing an increase in intracellular calcium concentration.
  4. Induction of Apoptosis: Elevated calcium levels trigger apoptotic pathways, leading to cell death specifically in PSMA-expressing tumor cells while sparing normal tissues .
Physical and Chemical Properties Analysis

Mipsagargin exhibits several notable physical and chemical properties:

  • Solubility: It has improved water solubility compared to its parent compound thapsigargin due to the incorporation of hydrophilic peptide components.
  • Stability: The prodrug form is stable under physiological conditions until it encounters PSMA.
  • Pharmacokinetics: Clinical studies have shown a favorable pharmacokinetic profile with acceptable tolerability in patients. Parameters such as peak plasma concentration and half-life are monitored during clinical trials .
Applications

Mipsagargin is primarily being explored for its applications in oncology:

  1. Cancer Treatment: It is currently under investigation for treating advanced solid tumors, particularly prostate cancer and hepatocellular carcinoma.
  2. Clinical Trials: Mipsagargin has undergone multiple phases of clinical trials demonstrating its efficacy in tumor regression and disease stabilization in patients with advanced malignancies .
  3. Research Tool: Beyond therapeutic applications, mipsagargin serves as a valuable research tool for studying calcium signaling pathways and apoptosis in cancer biology .

Properties

CAS Number

1245732-48-2

Product Name

Mipsagargin

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C66H100N6O27

Molecular Weight

1409.5 g/mol

InChI

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1

InChI Key

UPYNTAIBQVNPIH-ODMLWHIESA-N

SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.